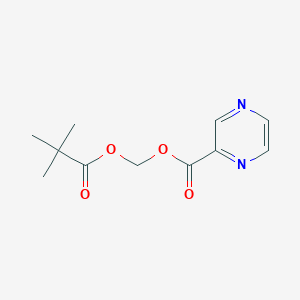
Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester
Cat. No. B8634230
Key on ui cas rn:
159187-74-3
M. Wt: 238.24 g/mol
InChI Key: MHHHKKRYCHJNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05496949
Procedure details


A four-necked flask was charged with 127.5 g (0.873 mole) of sodium pyrazinecarboxylate, 119.3 g (0.792 mole) of chloromethyl pivalate and 146 g of dimethylformamide and the internal temperature was maintained under stirring at 105°-110° C. for 8 hours. The reaction mixture was then cooled and transferred to a separatory funnel. After addition of 500 g of toluene, the mixture was washed with 3 portions, or a total of 900 g, of water. From the toluene layer which separated the toluene was first distilled off and the residue was subjected to distillation under reduced pressure to give 147 g of pivaloyloxymethyl pyrazinecarboxylate. Yield: 78% (based on chloromethyl pivalate).
Name
sodium pyrazinecarboxylate
Quantity
127.5 g
Type
reactant
Reaction Step One




Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8].[Na+].[C:11]([O:17][CH2:18]Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13].CN(C)C=O>C1(C)C=CC=CC=1>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH2:18][O:17][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13])=[O:8] |f:0.1|
|
Inputs


Step One
|
Name
|
sodium pyrazinecarboxylate
|
|
Quantity
|
127.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=NC=C1)C(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
119.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)(C)C)(=O)OCCl
|
|
Name
|
|
|
Quantity
|
146 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring at 105°-110° C. for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the internal temperature was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with 3 portions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
From the toluene layer which separated the toluene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was first distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was subjected to distillation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=NC=C1)C(=O)OCOC(C(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 147 g | |
| YIELD: PERCENTYIELD | 78% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
